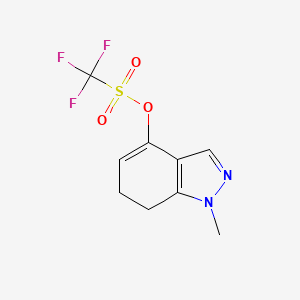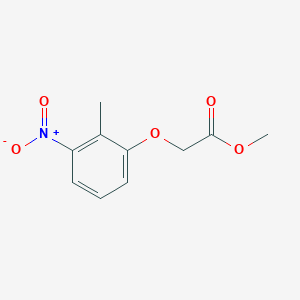
Methyl 2-(2-methyl-3-nitrophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-methyl-3-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a nitro group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methyl-3-nitrophenoxy)acetate typically involves the esterification of 2-(2-methyl-3-nitrophenoxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-methyl-3-nitrophenoxy)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-(2-methyl-3-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Hydrolysis: 2-(2-methyl-3-nitrophenoxy)acetic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-methyl-3-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-methyl-3-nitrophenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2-nitrophenoxy)acetate
- Methyl 2-(4-nitrophenoxy)acetate
- Ethyl 2-(2-nitrophenoxy)acetate
Uniqueness
Methyl 2-(2-methyl-3-nitrophenoxy)acetate is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H11NO5 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
methyl 2-(2-methyl-3-nitrophenoxy)acetate |
InChI |
InChI=1S/C10H11NO5/c1-7-8(11(13)14)4-3-5-9(7)16-6-10(12)15-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
NHJTYTUYXALXMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OCC(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
![1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
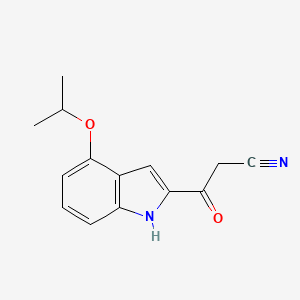
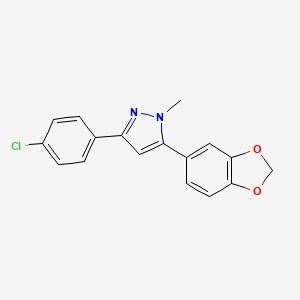
![{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol](/img/structure/B13868915.png)

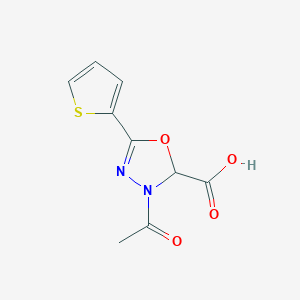
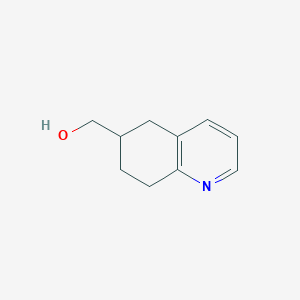
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)

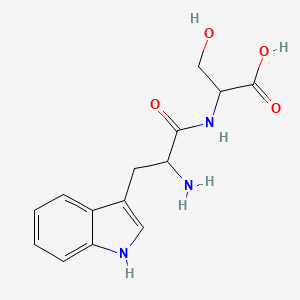
![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
